Methyl 3-(2,5-dimethylphenyl)-2-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2,5-dimethylphenyl)-2-hydroxypropanoate is an organic compound with a complex structure that includes a methyl ester, a hydroxy group, and a dimethyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2,5-dimethylphenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2,5-dimethylphenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process while minimizing the need for extensive purification steps.
Types of Reactions:
Oxidation: The hydroxy group in this compound can undergo oxidation to form a corresponding ketone.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 3-(2,5-dimethylphenyl)-2-oxopropanoate.
Reduction: Formation of 3-(2,5-dimethylphenyl)-2-hydroxypropanol.
Substitution: Formation of nitro or halogen-substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 3-(2,5-dimethylphenyl)-2-hydroxypropanoate exerts its effects is largely dependent on its functional groups. The hydroxy group can participate in hydrogen bonding, influencing the compound’s interaction with biological targets. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors in biological systems. The aromatic ring can engage in π-π interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
- Methyl 3-(2,4-dimethylphenyl)-2-hydroxypropanoate
- Methyl 3-(3,5-dimethylphenyl)-2-hydroxypropanoate
- Methyl 3-(2,5-dimethylphenyl)-2-oxopropanoate
Comparison: Methyl 3-(2,5-dimethylphenyl)-2-hydroxypropanoate is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to its isomers, this compound may exhibit different physical and chemical properties, such as melting point, solubility, and reactivity in substitution reactions.
Properties
Molecular Formula |
C12H16O3 |
---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
methyl 3-(2,5-dimethylphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C12H16O3/c1-8-4-5-9(2)10(6-8)7-11(13)12(14)15-3/h4-6,11,13H,7H2,1-3H3 |
InChI Key |
AVMYSGSETPMBNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.